

JNJ-77242113 (Icotrokinra): A Deep Dive into Downstream Signaling Effects

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JNJ-77242113 (also known as icotrokinra and JNJ-2113), a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113 is under development for the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated autoimmune diseases.[1][2][3] This document consolidates key preclinical and clinical findings, presenting quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Mechanism of Action

JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity, thereby competitively inhibiting the binding of IL-23.[1][4] This blockade of the IL-23/IL-23R interaction is the primary mechanism through which JNJ-77242113 exerts its therapeutic effects. The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases, and its inhibition leads to a cascade of downstream effects that ameliorate disease pathology. [5][6]

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory activity of JNJ-77242113 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data on the downstream signaling



effects of JNJ-77242113.

Table 1: In Vitro Inhibition of IL-23-Mediated Signaling

Parameter	System	Value	Reference
Binding Affinity (KD)	Human IL-23 Receptor	7.1 pM	[1][5]
IC50 for STAT3 Phosphorylation Inhibition	Human Peripheral Blood Mononuclear Cells (PBMCs)	5.6 ± 1.2 pM	[4]
IC50 for IFNy Production Inhibition	NK cells	18.4 pM	[5]
Whole blood from healthy donors	11 pM	[5]	
Whole blood from psoriasis patients	9 pM	[5]	
IC50 for IL-17A Production Inhibition	Rat whole blood (stimulated with 4 ng/mL IL-23)	54 ± 34 pM	[4]
Rat whole blood (stimulated with 20 ng/mL IL-23)	250 ± 62 pM	[4]	

Table 2: Preclinical In Vivo Efficacy in a Rat Model of IL-23-Induced Skin Inflammation

Parameter	Effect of JNJ-77242113	Reference
Skin Thickening	Inhibition of IL-23-induced skin thickening	[5][6][7]
Gene Expression	Inhibition of IL-17A, IL-17F, and IL-22 gene induction	[5][6][7]



Table 3: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 Trial, Week 16)

Dose	PASI 75 Response Rate	PASI 90 Response Rate	PASI 100 Response Rate	Reference
Placebo	9.3%	2.3%	0%	[8]
25 mg once daily	37.2%	-	-	[6]
25 mg twice daily	51.2%	-	-	[6]
50 mg once daily	-	-	-	
100 mg once daily	-	-	-	_
100 mg twice daily	78.6%	59.5%	40.5%	[8]

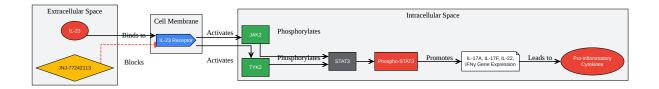
Table 4: Pharmacodynamic Biomarker Response in Plaque Psoriasis Patients (FRONTIER 1 Trial)

Biomarker	Effect of JNJ- 77242113	Onset of Action	Reference
Serum human beta- defensin 2 (hBD-2)	Lowered serum levels relative to placebo	As early as Week 4	[9]

Signaling Pathways and Experimental Workflows

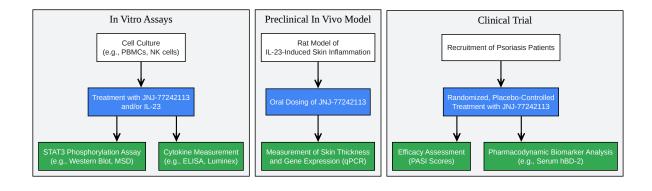
The following diagrams illustrate the key signaling pathways affected by JNJ-77242113 and the general workflow of experiments used to assess its activity.





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Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.



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Caption: General experimental workflows for evaluating JNJ-77242113.

Experimental Protocols



Detailed, step-by-step experimental protocols for the preclinical and clinical studies of JNJ-77242113 are not fully available in the public domain. However, the following sections describe the methodologies as reported in the available literature.

In Vitro STAT3 Phosphorylation Assay

- Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation.
- Cell System: Human peripheral blood mononuclear cells (PBMCs) or human diffuse largecell B-lymphoma (DB) cells.[4]
- General Procedure:
 - Cells are incubated with varying concentrations of JNJ-77242113.
 - IL-23 is added to stimulate the IL-23R signaling pathway.
 - Cell lysates are prepared.
 - The levels of phosphorylated STAT3 (pSTAT3) are measured.
- Detection Method: The specific detection method is not detailed, but common techniques include Western blotting with antibodies specific for pSTAT3 and total STAT3, or a Meso Scale Discovery (MSD) assay.[2]

In Vitro Cytokine Production Assays

- Objective: To measure the effect of JNJ-77242113 on the production of downstream cytokines such as IFNy and IL-17A.
- Cell System: Human natural killer (NK) cells or whole blood from healthy donors and psoriasis patients for IFNy; rat whole blood for IL-17A.[4][5]
- General Procedure:
 - Cells or whole blood are pre-incubated with different concentrations of JNJ-77242113.



- IL-23 (and IL-1β for the rat IL-17A assay) is added to stimulate cytokine production.[4]
- After an incubation period, the supernatant is collected.
- The concentration of the target cytokine is quantified.
- Detection Method: The specific quantification method is not specified, but ELISA or Luminex assays are standard for this purpose.

Rat Model of IL-23-Induced Skin Inflammation

- Objective: To assess the in vivo efficacy of orally administered JNJ-77242113 in a diseaserelevant model.
- Animal Model: Rats in which skin inflammation is induced by the administration of IL-23.[5][6]
 [7]
- General Procedure:
 - Rats are orally dosed with JNJ-77242113 or a vehicle control.
 - IL-23 is administered to induce skin inflammation (e.g., in the ear).
 - Skin thickness is measured as an indicator of inflammation.
 - Skin tissue is collected for gene expression analysis.
- Gene Expression Analysis: The expression of IL-17A, IL-17F, and IL-22 is quantified using quantitative polymerase chain reaction (qPCR).[5][6][7] Specific primer sequences and detailed qPCR conditions are not provided in the available sources.

FRONTIER 1 Clinical Trial

- Objective: To evaluate the efficacy, safety, and pharmacodynamics of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.[5]
- Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.



- Participants: Adults with a diagnosis of plaque psoriasis for at least 6 months, a Psoriasis
 Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score
 ≥3, and body surface area (BSA) involvement ≥10%.[10]
- Interventions: Patients were randomized to receive one of five different oral dosing regimens of JNJ-77242113 or a placebo for 16 weeks.[5]
- Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in their PASI score (PASI 75) at week 16.[11]
- Pharmacodynamic Assessments: Blood samples were collected to measure serum levels of biomarkers such as human beta-defensin 2 (hBD-2).[9] The specific assay used for hBD-2 measurement is not detailed.

Conclusion

JNJ-77242113 is a potent and selective oral antagonist of the IL-23 receptor that effectively inhibits downstream signaling pathways crucial to the pathogenesis of psoriasis and other inflammatory diseases. Its mechanism of action, characterized by the blockade of STAT3 phosphorylation and subsequent reduction in pro-inflammatory cytokine production, has been well-documented in preclinical and clinical studies. The quantitative data from these studies demonstrate a clear dose-dependent efficacy. While detailed experimental protocols are not publicly available, the provided methodologies offer a comprehensive overview of the scientific basis for the development of JNJ-77242113. This technical guide serves as a valuable resource for researchers and professionals in the field of immunology and drug development.

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